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Compound of Interest

Compound Name: Alpha-D-Fucose

Cat. No.: B3054777 Get Quote

Alpha-D-Fucose: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Fucose, including its

chemical identifiers, biological significance with a focus on cell signaling, and detailed

experimental protocols for its study. This document is intended to serve as a valuable resource

for professionals in research and drug development.

Core Identifiers and Properties of Alpha-D-Fucose
Alpha-D-Fucose is a monosaccharide that plays a crucial role in various biological processes.

Accurate identification is paramount for research and development. The following table

summarizes its key identifiers and chemical properties.
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Identifier Type Value Citation(s)

CAS Registry Number 6189-71-5 [1]

PubChem CID 444200 [1]

Molecular Formula C₆H₁₂O₅ [1]

IUPAC Name
(2S,3R,4S,5R,6R)-6-

methyloxane-2,3,4,5-tetrol
[1]

Other IUPAC Name
6-deoxy-alpha-D-galacto-

hexopyranose
[1]

Synonyms
alpha-D-fucopyranose, 6-

deoxy-α-D-galactose
[1]

Molecular Weight 164.16 g/mol [1]

Physical Description Solid

Biological Role
Allergen, Enantiomer of alpha-

L-fucose
[1]

Biological Significance: The Role of Fucosylation in
Notch Signaling
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational

modification that modulates the function of proteins involved in cell signaling. One of the most

well-characterized examples is the role of O-fucosylation in the Notch signaling pathway, a

highly conserved pathway crucial for cell-fate determination during development and in adult

tissue homeostasis.

The Notch receptor is a transmembrane protein that, upon binding to its ligand on an adjacent

cell, undergoes a series of proteolytic cleavages, releasing the Notch intracellular domain

(NICD). The NICD then translocates to the nucleus to regulate the transcription of target genes.

O-fucosylation of the Notch receptor's extracellular domain by the enzyme O-

fucosyltransferase 1 (POFUT1) is essential for its proper folding, trafficking, and ligand binding

affinity. This modification directly impacts the strength and outcome of Notch signaling.
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Below is a diagram illustrating the fucosylation-dependent Notch signaling pathway.
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Caption: Fucosylation-dependent Notch Signaling Pathway.

Experimental Protocols
This section provides detailed methodologies for key experiments involving alpha-D-Fucose.

Protocol 1: Synthesis of (alpha/beta)-D-Fucose
This protocol is adapted from a patented method for the preparation of a mixture of alpha and

beta anomers of D-fucose.

Materials:

D-galactose

Dry acetone

Concentrated sulfuric acid

Anhydrous cupric sulfate
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N-bromosuccinimide (NBS)

Triphenylphosphine (Ph₃P)

Toluene

Tetrahydrofuran (THF)

Reducing agent (e.g., NaBH₄)

Acetic acid solution (AcOH:H₂O = 4:1 v/v)

Anhydrous ethanol

Procedure:

Step 1: Acetonide Protection. In a flask, add D-galactose and anhydrous cupric sulfate to dry

acetone. While stirring at room temperature, slowly add concentrated sulfuric acid. The molar

ratio of D-galactose to sulfuric acid to acetone should be approximately 1:0.01:10. This

reaction forms 1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 2: Bromination. To the product from Step 1 dissolved in toluene, add N-

bromosuccinimide and triphenylphosphine. The reaction mixture is then concentrated and

purified by chromatography to yield 6-bromo-1,2:3,4-di-O-isopropylidene-D-galactopyranose.

Step 3: Reduction. Dissolve the brominated compound in tetrahydrofuran and add a suitable

reducing agent to convert the bromo group to a methyl group, yielding 1,2:3,4-di-O-

isopropylidene-D-fucopyranose.

Step 4: Deprotection. Dissolve the product from Step 3 in an acetic acid solution (AcOH:H₂O

= 4:1 v/v) and heat at 80°C for 3 hours. This step removes the acetonide protecting groups.

Concentrate the reaction mixture under reduced pressure and recrystallize the product from

anhydrous ethanol to obtain a white solid of (alpha/beta)-D-Fucose.

Protocol 2: Analysis of Fucose by High-Performance
Liquid Chromatography (HPLC)
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This protocol outlines a method for the quantitative analysis of fucose in a sample, for example,

from a biological extract or a synthetic reaction mixture.

Materials and Equipment:

HPLC system with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol

Detector (CAD)

Carbohydrate analysis column (e.g., Prevail Carbohydrate ES or Shodex Asahipak NH2P-50

4E)

Mobile Phase A: Acetonitrile

Mobile Phase B: 0.5% Ammonium acetate solution

L-Fucose standard

Sample containing fucose

Procedure:

Sample Preparation: If the fucose is part of a polysaccharide, it must first be hydrolyzed. This

can be achieved by treating the sample with 2M trifluoroacetic acid (TFA) at 121°C for 2

hours. After hydrolysis, the acid is removed by evaporation under a stream of nitrogen. The

dried hydrolysate is then reconstituted in the mobile phase.

HPLC Conditions:

Column: Prevail Carbohydrate ES (5 µm, 4.6 x 250 mm) or equivalent.

Column Temperature: 30°C.

Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% of 0.5% Ammonium

acetate.

Flow Rate: 1.0 mL/min.

Detector (ELSD): Drift tube temperature 100°C, Airflow 3 L/min.
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Standard Curve: Prepare a series of L-fucose standards of known concentrations (e.g., 5

µg/mL to 100 µg/mL). Inject each standard onto the HPLC system and record the peak area.

Plot a calibration curve of peak area versus concentration.

Sample Analysis: Inject the prepared sample onto the HPLC system.

Quantification: Identify the fucose peak in the sample chromatogram by comparing its

retention time with that of the fucose standard. Quantify the amount of fucose in the sample

by using the standard curve.

Protocol 3: Characterization of Alpha-D-Fucose by
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. This

protocol describes the general procedure for acquiring and interpreting NMR spectra of fucose.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterium oxide (D₂O)

Alpha-D-Fucose sample

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the alpha-D-Fucose sample in 0.5-

0.7 mL of D₂O in an NMR tube.

NMR Data Acquisition:

Acquire a one-dimensional (1D) ¹H NMR spectrum.

Acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy),

TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum

Coherence) to aid in the complete assignment of proton and carbon signals.
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Spectral Analysis:

¹H NMR: The anomeric proton (H-1) of alpha-D-Fucose typically appears as a doublet at

a characteristic downfield chemical shift. The coupling constant (³J(H1,H2)) provides

information about the anomeric configuration. Other proton signals will appear in the more

crowded upfield region.

COSY and TOCSY: These experiments are used to establish the connectivity between

protons within the sugar ring. Starting from the anomeric proton, one can "walk" through

the spin system to assign all the protons.

HSQC: This experiment correlates each proton with its directly attached carbon, allowing

for the assignment of the ¹³C NMR spectrum.

The chemical shifts and coupling constants are compared with literature values for alpha-
D-Fucose to confirm its identity and purity.

Experimental Workflow: Studying Protein
Fucosylation
The following diagram outlines a general workflow for the identification and characterization of

fucosylated proteins from a complex biological sample.
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Caption: General workflow for the study of protein fucosylation.
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This workflow typically involves the initial extraction of proteins from a biological source,

followed by the enrichment of fucosylated glycoproteins using lectins that specifically bind to

fucose residues. The enriched proteins are then digested into peptides, and the fucosylated

glycopeptides are further enriched. Finally, the samples are analyzed by liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins and

the sites of fucosylation. The findings are then validated using orthogonal methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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